Ethyl 3-aminobenzofuran-2-carboxylate structural analysis
Ethyl 3-aminobenzofuran-2-carboxylate structural analysis
An In-depth Technical Guide to the Structural Analysis of Ethyl 3-aminobenzofuran-2-carboxylate
Foreword: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone of medicinal chemistry, widely found in natural products and synthetic bioactive molecules.[1][2] Their rigid, planar structure and unique electronic properties make them privileged scaffolds for interacting with a diverse range of biological targets. These compounds exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[1][3] Notably, several clinically approved drugs, such as the antiarrhythmic agent Amiodarone, feature a benzofuran core, underscoring the therapeutic relevance of this heterocyclic system.[1]
Ethyl 3-aminobenzofuran-2-carboxylate is a particularly valuable derivative. The presence of the amino group at the 3-position and the ethyl ester at the 2-position provides two reactive handles for further chemical elaboration. This makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting neurological disorders and as inhibitors of enzymes like acetylcholinesterase.[4][5] A thorough and unambiguous structural characterization of this starting material is therefore a critical first step in any research and development program that utilizes it. This guide provides a multi-faceted analytical framework for the definitive structural elucidation of Ethyl 3-aminobenzofuran-2-carboxylate, grounded in the principles of spectroscopic analysis and logical data integration.
Synthesis Pathway and Rationale
The reliable synthesis of the target molecule is paramount. One of the most efficient and widely cited methods for constructing the 3-aminobenzofuran scaffold is the base-mediated intramolecular cyclization of an O-aryl oxime precursor, which is itself derived from a salicylonitrile starting material.[4] This approach is favored for its operational simplicity and generally good yields.
Experimental Protocol: Synthesis via Cyclization
This protocol is adapted from established literature procedures for the synthesis of 3-aminobenzofuran derivatives.[4][6]
Step 1: O-Alkylation of 2-Hydroxybenzonitrile
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To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to yield the crude intermediate, 2-(2-ethoxy-2-oxoethoxy)benzonitrile.
Causality Insight: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF).
-
Add potassium tert-butoxide (t-BuOK, 1.2 eq), a strong, non-nucleophilic base, portion-wise at room temperature. The reaction is often exothermic.
-
Stir the mixture at 80°C for 1-2 hours. Monitor the formation of the product by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to afford Ethyl 3-aminobenzofuran-2-carboxylate as a white to off-white crystalline solid.
Causality Insight: The strong base t-BuOK deprotonates the α-carbon of the ester, generating a carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion (Thorpe-Ziegler reaction), leading to cyclization. The resulting imine intermediate tautomerizes to the more stable enamine, which is the final 3-amino product.
Caption: High-level workflow for the synthesis of the title compound.
Multi-Spectroscopic Structural Elucidation
The confirmation of the molecular structure relies on the convergent validation from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.
Fundamental Properties
A summary of the core physical and chemical properties provides the initial dataset for the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₃ | [7][8][9] |
| Molecular Weight | 205.21 g/mol | [7][8][10] |
| Monoisotopic Mass | 205.07389321 Da | [7] |
| Appearance | White to off-white/brown solid/powder | [6] |
| Melting Point | 75 - 81 °C | [6][8] |
| CAS Number | 39786-35-1 | [7][8][9][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Caption: Structure with atom numbering for NMR spectral assignments.
¹H NMR Analysis (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the ethyl ester protons.
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δ 7.6-7.2 (m, 4H, Ar-H): The four protons on the benzene ring (H-4, H-5, H-6, H-7) will appear as a complex multiplet in the aromatic region. Their exact chemical shifts and coupling patterns depend on the electronic effects of the fused furan ring and the substituents.
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δ 5.5-6.0 (br s, 2H, -NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent. This peak will disappear upon D₂O exchange, providing a definitive diagnostic test.
-
δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the three methyl protons.
-
δ 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃): The methyl protons of the ethyl group will appear as a triplet, coupling with the two methylene protons.
¹³C NMR Analysis (Predicted, 101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, accounting for the 11 carbon atoms in the molecule (with two pairs of aromatic carbons potentially having very similar shifts).
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δ 165.0 (C=O): The ester carbonyl carbon is significantly deshielded.
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δ 150.0 - 110.0 (Ar-C): The eight carbons of the benzofuran core (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a) will resonate in this region. The carbons directly attached to heteroatoms (C-2, C-3, C-7a) will have characteristic shifts influenced by the oxygen and nitrogen atoms.
-
δ 61.0 (-OCH₂CH₃): The methylene carbon of the ethyl ester.
-
δ 14.5 (-OCH₂CH₃): The terminal methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the amino group. Often appears as a doublet. |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring | Indicates the aromatic system. |
| 2980 - 2850 | C-H stretch (sp³) | Ethyl Group (-CH₂, -CH₃) | Confirms the aliphatic portion of the ester. |
| ~1690 - 1670 | C=O stretch | α,β-Unsaturated Ester | The carbonyl frequency is lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the enamine system. |
| ~1620 - 1580 | N-H bend | Primary Amine (-NH₂) | Further evidence for the primary amine. |
| 1600, 1480 | C=C stretch | Aromatic Ring | Characteristic aromatic ring vibrations. |
| ~1250 | C-O stretch (asymmetric) | Ester & Furan Ether | Strong band indicative of the C-O single bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Electron Ionization (EI)-MS
-
Introduce a small sample into the mass spectrometer, typically via a direct insertion probe.
-
Volatilize the sample using heat under high vacuum.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detect the ions to generate a mass spectrum.
Expected Fragmentation Pattern:
-
m/z = 205 [M]⁺•: The molecular ion peak, which should be prominent. Its high-resolution mass should match the calculated exact mass (205.0739).[7]
-
m/z = 160 [M - OCH₂CH₃]⁺: Loss of the ethoxy radical from the ester group is a very common fragmentation pathway for ethyl esters.[11]
-
m/z = 132 [M - OCH₂CH₃ - CO]⁺: Subsequent loss of a neutral carbon monoxide molecule from the m/z 160 fragment.
-
m/z = 177 [M - C₂H₄]⁺•: Loss of ethylene via a McLafferty rearrangement, if sterically feasible.
Caption: Workflow showing the integration of multiple analytical techniques.
Conclusion: A Self-Validating Analytical System
The structural analysis of Ethyl 3-aminobenzofuran-2-carboxylate is a clear example of a self-validating analytical process. The molecular formula determined by high-resolution mass spectrometry (C₁₁H₁₁NO₃) is consistent with the number and types of protons and carbons observed in NMR spectroscopy. The functional groups identified by IR spectroscopy (amine, unsaturated ester, aromatic ring) are all accounted for in the NMR and MS data. Finally, the specific connectivity of the atoms deduced from NMR is corroborated by the logical fragmentation patterns observed in the mass spectrum. This convergence of evidence from orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment, a critical requirement for any compound intended for use in research and drug development.
References
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Chen, K., et al. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers, 8(16), 4452-4458. Available at: [Link]
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PubChemLite (n.d.). Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride. Retrieved from [Link]
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ResearchGate (n.d.). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Retrieved from [Link]
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Xiang, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3656. Available at: [Link]
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CP Lab Safety (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate, min 95%. Retrieved from [Link]
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It's Chemistry Time (2022, December 29). Medicinal Application of Benzofuran. YouTube. Retrieved from [Link]
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El-Nahass, M. N., et al. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 43, 513-520. Available at: [Link]
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Amerigo Scientific (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate. Retrieved from [Link]
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